

# Stability and Storage of 2-Ethynylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645

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## Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **2-ethynylphenol**. As a bifunctional molecule featuring both a reactive ethynyl group and a phenolic hydroxyl group, its stability is a critical consideration for its application in research, drug development, and materials science. This document synthesizes available data on the stability of phenolic and alkynyl compounds to provide best-practice guidelines for the handling, storage, and stability testing of **2-ethynylphenol**. Detailed experimental protocols for assessing thermal, photolytic, and oxidative stability are provided, alongside recommendations for analytical monitoring.

## Introduction

**2-Ethynylphenol** is a valuable building block in organic synthesis due to its versatile reactivity. The phenolic hydroxyl group can undergo various modifications, while the terminal alkyne is amenable to a wide range of reactions, including click chemistry, Sonogashira coupling, and polymerization. However, the inherent reactivity of these functional groups also makes the molecule susceptible to degradation under improper storage and handling conditions. Understanding the stability profile of **2-ethynylphenol** is paramount to ensure its quality, purity, and performance in downstream applications. This guide aims to provide a thorough understanding of the factors influencing its stability and to offer practical protocols for its management.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-ethynylphenol** is presented in Table 1. These properties are essential for understanding its behavior and for developing appropriate storage and handling procedures.

Table 1: Chemical and Physical Properties of **2-Ethynylphenol**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O	[1]
Molecular Weight	118.13 g/mol	[1]
CAS Number	5101-44-0	[1]
Appearance	Liquid	[2]
Melting Point	19 °C	[2]
Boiling Point	200.9 °C at 760 mmHg	[2]
Flash Point	87.4 °C	[2]
Density	1.12 g/cm <sup>3</sup>	[2]
pKa	8.62 (predicted)	[2]

## Stability Profile and Degradation Pathways

While specific quantitative stability data for **2-ethynylphenol** is not readily available in the public domain, its stability can be inferred from the known reactivity of its constituent functional groups: the phenol ring and the ethynyl group.

### Oxidative Degradation

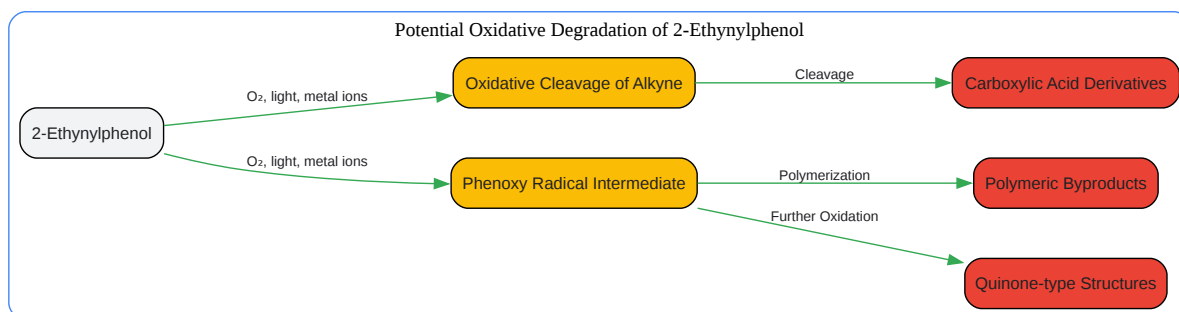
Both the phenolic hydroxyl group and the ethynyl group are susceptible to oxidation.

- **Phenol Oxidation:** Phenolic compounds are well-known to be sensitive to oxidation, which can be initiated by air (autoxidation), light (photo-oxidation), or the presence of metal ions. The oxidation of phenols can lead to the formation of colored quinone-type structures and

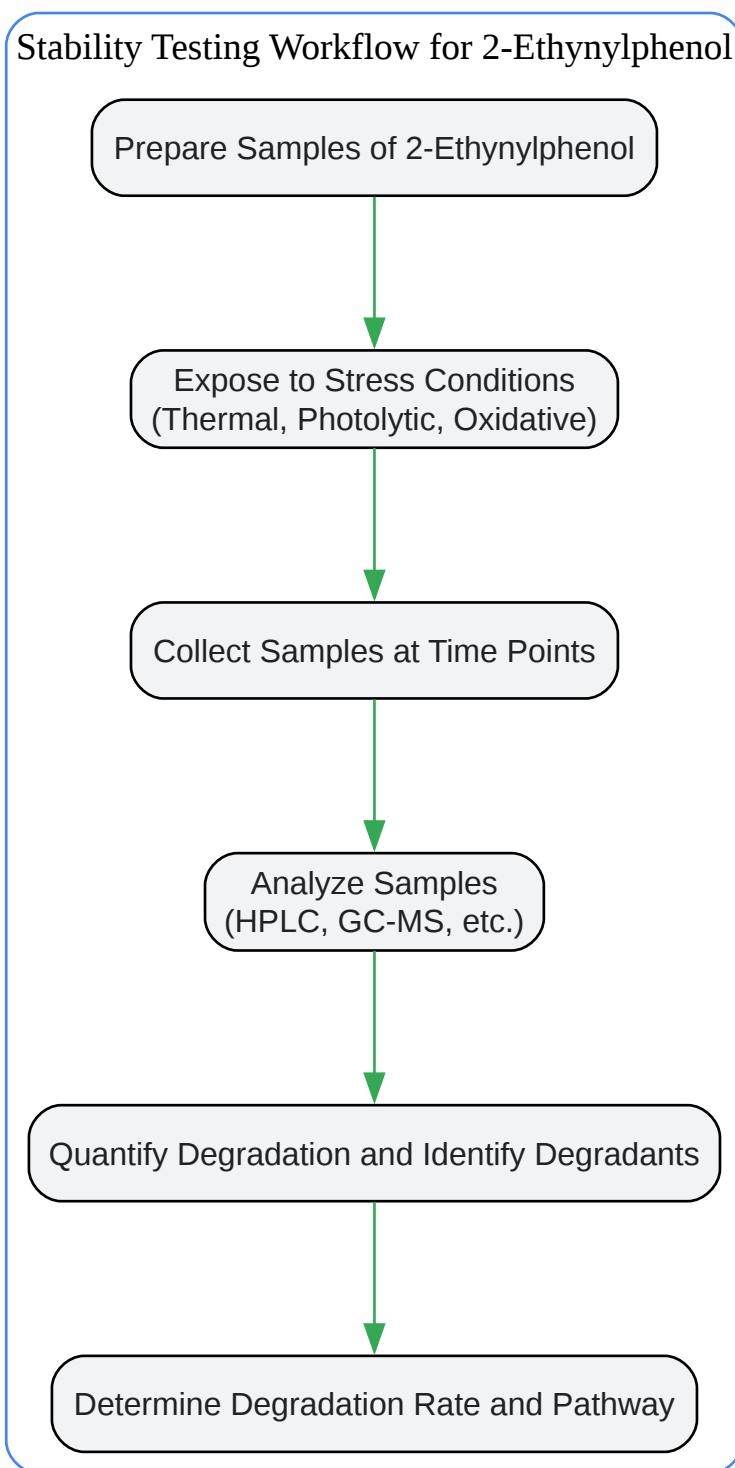
polymeric materials. The primary proposed pathway for the oxidative degradation of the phenolic moiety is through the formation of a phenoxy radical, which can then undergo further reactions.

- **Alkyne Oxidation:** The carbon-carbon triple bond of the ethynyl group is also prone to oxidative cleavage.<sup>[3][4][5]</sup> Strong oxidizing agents such as ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.<sup>[3][4]</sup> While these conditions are harsh, long-term exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to a slower oxidative degradation of the ethynyl group. Studies on polyphenylacetylene have shown that it undergoes autoxidative degradation in the presence of air.<sup>[6]</sup>

A proposed general pathway for the oxidative degradation of **2-ethynylphenol** is illustrated in the following diagram.



## Stability Testing Workflow for 2-Ethynylphenol



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